molecular formula C10H13NO3 B14905779 N-(benzyloxy)-2-methoxyacetamide

N-(benzyloxy)-2-methoxyacetamide

Cat. No.: B14905779
M. Wt: 195.21 g/mol
InChI Key: ZOFLIASHTVZXPR-UHFFFAOYSA-N
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Description

N-(benzyloxy)-2-methoxyacetamide: is an organic compound that features a benzyloxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzyloxy)-2-methoxyacetamide typically involves the reaction of benzyl alcohol with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final amide product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(benzyloxy)-2-methoxyacetamide can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(benzyloxy)-2-methoxyacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a probe to investigate cellular processes.

Medicine: this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of N-(benzyloxy)-2-methoxyacetamide involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

  • N-(benzyloxy)benzylamine
  • N-(benzyloxy)phenylacetamide
  • N-(benzyloxy)benzamide

Comparison: N-(benzyloxy)-2-methoxyacetamide is unique due to the presence of the methoxy group on the acetamide backbone. This structural feature can influence its reactivity and interactions with biological targets. Compared to similar compounds, this compound may exhibit different pharmacological properties and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for drug development and other applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methoxy-N-phenylmethoxyacetamide

InChI

InChI=1S/C10H13NO3/c1-13-8-10(12)11-14-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12)

InChI Key

ZOFLIASHTVZXPR-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NOCC1=CC=CC=C1

Origin of Product

United States

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